molecular formula C12H15F4N B7901977 N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine

N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine

Cat. No.: B7901977
M. Wt: 249.25 g/mol
InChI Key: SPBBGWBPXGLEGG-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine is an organic compound characterized by the presence of a fluorinated benzyl group attached to a butan-1-amine moiety. This compound is notable for its unique chemical structure, which includes both fluoro and trifluoromethyl groups, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-6-(trifluoromethyl)benzaldehyde and butan-1-amine.

    Reductive Amination: The primary synthetic route involves a reductive amination reaction. The benzaldehyde is reacted with butan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields, as well as the use of automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorinated aromatic rings.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs that target specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine exerts its effects is largely dependent on its interaction with molecular targets. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluoro-6-(trifluoromethyl)benzyl)ethan-1-amine
  • N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-1-amine
  • N-(2-Fluoro-6-(trifluoromethyl)benzyl)pentan-1-amine

Uniqueness

N-(2-Fluoro-6-(trifluoromethyl)benzyl)butan-1-amine is unique due to its specific combination of a butan-1-amine backbone with a fluorinated benzyl group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F4N/c1-2-3-7-17-8-9-10(12(14,15)16)5-4-6-11(9)13/h4-6,17H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBBGWBPXGLEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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